Picrasidine T - 113808-03-0

Picrasidine T

Catalog Number: EVT-466084
CAS Number: 113808-03-0
Molecular Formula: C28H25N4O4+
Molecular Weight: 481.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Picrasidine T is a bis-β-carboline alkaloid found in the bark of Picrasma javanica Bl., a plant from the Simaroubaceae family. [] This plant is traditionally used for treating malaria in Southeast Asian countries like Myanmar, Indonesia, and Thailand. [] Picrasidine T is characterized by its indolotetrahydroquinolizinium (ITHQ) skeleton, a structural feature it shares with other bis-β-carboline alkaloids like Picrasidines G and S. [] While its specific biological activities are under investigation, Picrasidine T's presence in a plant with known antimalarial properties suggests potential applications in this area, warranting further scientific exploration.

Picrasidine G

Compound Description: Picrasidine G is a bis-β-carboline alkaloid found in the Picrasma genus of plants. [] These plants are known for their use in traditional medicine, particularly in the treatment of malaria. [] While the specific biological activities of Picrasidine G have not been extensively studied, its structural similarity to other bis-β-carboline alkaloids suggests potential medicinal properties.

Relevance: Picrasidine G shares a core indolotetrahydroquinolizinium (ITHQ) skeleton with Picrasidine T, differing only in the saturation of a single bond. [] Both compounds belong to the ITHQ-type bis-β-carboline alkaloids, a subclass characterized by their unique fused ring system. []

Picrasidine S

Compound Description: Picrasidine S is another bis-β-carboline alkaloid found in the same plant genus as Picrasidine T. [] Similar to Picrasidine G, its specific biological activities are not yet fully elucidated.

Relevance: Like Picrasidine T and Picrasidine G, Picrasidine S also possesses the characteristic ITHQ skeleton, making it a close structural relative within this alkaloid subclass. []

Picrasidine R

Compound Description: Picrasidine R is a bis-β-carboline alkaloid that, unlike Picrasidine T, does not feature the ITHQ skeleton. [] Instead, it possesses a 1,4-diketone linker connecting two β-carboline units. []

Relevance: Although Picrasidine R lacks the ITHQ framework, it remains structurally related to Picrasidine T due to the presence of two β-carboline fragments in its structure. [] This shared structural motif places both compounds within the larger bis-β-carboline alkaloid family. []

Crenatine (1-ethyl-4-methoxy-β-carboline)

Compound Description: Crenatine is a β-carboline alkaloid found in the bark of Picrasma javanica, a plant traditionally used to treat malaria in Southeast Asia. [] This compound exhibits antimalarial activity, highlighting its potential therapeutic value. []

Relevance: Although structurally simpler than Picrasidine T, Crenatine represents a key building block within the larger bis-β-carboline alkaloid family. [] Both compounds share the β-carboline unit as a core structural element, connecting them within this chemical class. []

Dehydrocrenatine (4-methoxy-1-vinyl-β-carboline)

Compound Description: Dehydrocrenatine, another β-carboline alkaloid isolated from Picrasma javanica, also possesses antimalarial properties. [] Its presence in this plant species, along with Crenatine and Picrasidine T, emphasizes the medicinal importance of this plant and its chemical constituents. []

Relevance: Dehydrocrenatine is closely related to both Picrasidine T and Crenatine, sharing the fundamental β-carboline structural unit. [] This shared motif highlights their connection within the β-carboline alkaloid class, despite their varying degrees of structural complexity. []

6-Dehydrocrenatine

Compound Description: 6-Dehydrocrenatine, a β-carboline alkaloid found in Picrasma javanica, demonstrates antimalarial activity, similar to Crenatine and Dehydrocrenatine. [] Its presence in this plant further emphasizes the rich diversity of bioactive β-carboline alkaloids within this species.

Relevance: Like Picrasidine T, Crenatine, and Dehydrocrenatine, 6-Dehydrocrenatine also contains the core β-carboline structural unit, indicating their shared chemical lineage within the β-carboline alkaloid class. []

Japonicone G

Compound Description: Japonicone G is a natural compound identified through computational studies as a potential inhibitor of the SARS-CoV-2 main protease (Mpro). [] Molecular docking simulations revealed its strong binding affinity for Mpro, suggesting potential antiviral activity. [] Further investigations, including molecular dynamics simulations, supported its favorable drug-likeness properties and highlighted its potential for development as a COVID-19 therapeutic. []

Relevance: While not a bis-β-carboline alkaloid like Picrasidine T, Japonicone G was identified alongside Picrasidine T in a study focused on discovering potential inhibitors of SARS-CoV-2 Mpro from Chinese herbal medicines. [] Both compounds emerged as promising candidates for further investigation based on their computational binding affinities for this key viral enzyme. []

Classification

Picrasidine T falls under the category of alkaloids, specifically bis-β-carboline alkaloids. Alkaloids are nitrogen-containing compounds known for their pharmacological effects on humans and animals. The ITHQ skeleton distinguishes Picrasidine T from other similar compounds, such as Picrasidine G and S, which also possess biological activities but differ in their structural configurations .

Synthesis Analysis

The synthesis of Picrasidine T involves a late-stage regio-selective aza-[4 + 2] cycloaddition of vinyl β-carboline alkaloids. This method allows for the formation of the complex structure characteristic of this compound while maintaining regioselectivity.

Technical Details:

  • Reaction Conditions: The reactions are typically conducted under neat conditions at elevated temperatures. For instance, heating an equimolar mixture of the free alkaloid and its hydrochloride salt at 130 °C can lead to nearly complete conversion to the desired product with significant yields .
  • Solvents Used: The reactions can be performed in various solvents, including water and dioxane, although optimal yields are achieved under specific conditions that favor the cycloaddition process .
Molecular Structure Analysis

The molecular structure of Picrasidine T is defined by its indolotetrahydroquinolizinium framework, which consists of two β-carboline units linked through a nitrogen atom. The structural complexity contributes to its biological activity.

Relevant Data:

  • Molecular Formula: C₁₃H₉N₃
  • Molecular Weight: 213.23 g/mol
  • Structural Features: The presence of multiple nitrogen atoms within the structure enhances its potential for interaction with biological targets.
Chemical Reactions Analysis

Picrasidine T is involved in various chemical reactions that modify its structure and reactivity:

Types of Reactions:

  • Oxidation: Can be oxidized using agents like potassium permanganate or chromium trioxide to yield oxidized derivatives.
  • Reduction: Reduction reactions utilize sodium borohydride or lithium aluminum hydride to alter functional groups within the molecule.
  • Substitution: Iridium-catalyzed C–H borylation allows for site-selective functionalization at the C-8 position .

Common Reagents and Conditions:

  • Oxidizing agents: Potassium permanganate, chromium trioxide.
  • Reducing agents: Sodium borohydride, lithium aluminum hydride.
  • Catalysts for substitution: Iridium catalysts facilitate C–H borylation.
Mechanism of Action

The mechanism of action for Picrasidine T involves its interaction with various biological targets, leading to significant pharmacological effects.

Detailed Description:

  • Anticancer Activity: Picrasidine T exhibits cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The compound's mechanism likely involves inducing apoptosis in cancer cells through interactions with cellular pathways that regulate cell survival and proliferation .
  • Biological Interactions: Computational studies suggest that the compound interacts with specific enzymes or receptors, altering their activity and leading to therapeutic effects.
Physical and Chemical Properties Analysis

Picrasidine T possesses several notable physical and chemical properties:

Relevant Data:

  • Melting Point: Specific melting point data is not widely documented but can be determined through experimental methods.
  • Spectroscopic Data: Infrared spectroscopy and nuclear magnetic resonance spectroscopy are commonly employed to confirm the structure of Picrasidine T.
Applications

Picrasidine T has diverse applications across several scientific fields:

Scientific Applications:

  1. Synthetic Chemistry: Its unique structure makes it a valuable target for developing new synthetic methodologies.
  2. Pharmacology: The compound's biological activities make it a candidate for drug development, particularly in oncology and infectious diseases.
  3. Antimicrobial Research: Its antimicrobial properties suggest potential applications in developing new treatments for bacterial infections .
Historical Context and Discovery of Picrasidine T

Phylogenetic Origins in Picrasma quassioides

Picrasidine T emerges from the specialized metabolism of Picrasma quassioides (D. Don) Benn., a deciduous tree within the Simaroubaceae family. This species thrives across East Asian ecosystems (China, Japan, Korea, and the Himalayas) at altitudes of 1,400–3,200 meters, where it biosynthesizes β-carboline alkaloids as chemical defenses [3] [6] [10]. Chloroplast genomic studies (GenBank NC_067857.1) confirm P. quassioides shares a 160,013-bp quadripartite structure with other Simaroubaceae species like Ailanthus altissima and Brucea javanica, but exhibits unique nucleotide diversity in single-copy regions that underpin its distinct alkaloid profile [3]. Within this framework, Picrasidine T arises via oxidative dimerization of β-carboline monomers—a pathway facilitated by cytochrome P450 enzymes and peroxidases that enable C–C and C–N bond formations between indole nuclei [6] [9].

Table 1: Biosynthetic Precursors of Picrasidine T in P. quassioides

Precursor TypeRepresentative CompoundsRole in Pathway
β-Carboline Monomers1-Carbonyl-β-carboline, 3-Methylcanthin-5,6-dioneNucleophilic coupling partners
Oxidizing AgentsH₂O₂, O₂Radical generation for dimerization
Enzymatic CatalystsPeroxidases, Cytochrome P450sRegio-selective C8–C3' bond formation

Chronological Evolution of Structural Elucidation

The structural characterization of Picrasidine T exemplifies mid-20th-century advancements in alkaloid chemistry. Initial isolation (1987) by Koike et al. leveraged column chromatography of P. quassioides stem bark extracts, revealing a high-mass ion at m/z 561 [M]⁺ suggestive of a dimeric alkaloid [2] [6]. Critical breakthroughs came through synergistic spectroscopy:

  • Nuclear Magnetic Resonance (NMR): ¹H-NMR spectra revealed two distinct indole NH protons (δ 11.2, 11.8 ppm) and adjacent CH₂ groups, confirming dimerization [6].
  • X-ray Crystallography: Resolved the C8–C3' biaryl linkage between β-carboline units and the trans configuration at C7–C7'', proving a symmetrical carbon-carbon bond [2] [6].
  • High-Resolution Mass Spectrometry (HRMS): Precise mass data (C₃₄H₂₈N₄O₂) excluded alternative formulas, while MS/MS fragments at m/z 281 and 265 indicated cleavage at the methylene bridge [9].

This 1987 elucidation established Picrasidine T as the 11th dimer in the "Picrasidine" series, distinguished by its lack of methoxy substituents and C7–C7'' bonding topology [2] [6].

Table 2: Key Techniques in Picrasidine T Structural Analysis

TechniqueCritical DataStructural Insight
X-ray CrystallographyC8–C3' bond length: 1.48 ÅBiaryl linkage geometry
¹³C-NMRδ 152.1 (C1), 141.6 (C3')Quaternary carbon connectivity
MS/MS Fragmentationm/z 561 → 281 + 280Symmetrical cleavage pattern

Taxonomic Classification Within β-Carboline Dimeric Alkaloids

Picrasidine T belongs to the bis-β-carboline subclass, characterized by two β-carboline units linked via C–C or C–N bonds. Its taxonomy reflects specific structural hierarchies:

  • Monomeric Foundation: Comprises two β-carboline moieties (tricyclic pyrido[3,4-b]indole systems) with planarity enabling DNA intercalation [6] [8].
  • Dimerization Mode: Classified under C8–C3'-linked dimers (Type III), contrasting with C1–N2-linked (Type I, e.g., Picrasidine A) and N9–C10'-linked (Type II, e.g., Picrasidine C) alkaloids [6].
  • Stereochemical Signature: The trans configuration at C7–C7'' differentiates it from cis-configured dimers like Picrasidine U [2].

Chemotaxonomically, Picrasidine T serves as a molecular marker for Picrasma species. Among 116 β-carboline alkaloids in P. quassioides, 51 are unique to the genus, with Picrasidine T’s C8–C3' linkage unreported in related genera (Simarouba, Quassia) [6] [10]. This specificity underscores its diagnostic value in plant classification.

Table 3: Positional Isomerism Among Picrasidine Dimers

DimerLinkage PositionBond TypeMolecular Formula
Picrasidine TC8–C3'C–CC₃₄H₂₈N₄O₂
Picrasidine AC1–N2C–NC₃₆H₂₈N₄O₃
Picrasidine CN9–C10'C–NC₃₃H₂₄N₄O₂
Picrasidine UC7–C7'' (cis)C–CC₃₄H₂₆N₄O₄

Properties

CAS Number

113808-03-0

Product Name

Picrasidine T

IUPAC Name

4-(8-hydroxy-4-methoxy-9H-pyrido[3,4-b]indol-1-yl)-7-methoxy-2,3,4,12-tetrahydro-1H-indolo[2,3-a]quinolizin-5-ium-11-ol

Molecular Formula

C28H25N4O4+

Molecular Weight

481.5 g/mol

InChI

InChI=1S/C28H24N4O4/c1-35-20-12-29-27(28-22(20)14-6-3-11-19(34)25(14)31-28)17-9-5-8-16-26-23(21(36-2)13-32(16)17)15-7-4-10-18(33)24(15)30-26/h3-4,6-7,10-13,17H,5,8-9H2,1-2H3,(H3,29,31,33,34)/p+1

InChI Key

UFGLDKPJSVKHMA-UHFFFAOYSA-O

SMILES

COC1=CN=C(C2=C1C3=C(N2)C(=CC=C3)O)C4CCCC5=[N+]4C=C(C6=C5NC7=C6C=CC=C7O)OC

Canonical SMILES

COC1=CN=C(C2=C1C3=C(N2)C(=CC=C3)O)C4CCCC5=[N+]4C=C(C6=C5NC7=C6C=CC=C7O)OC

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